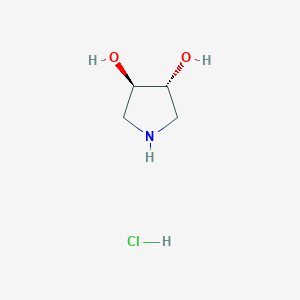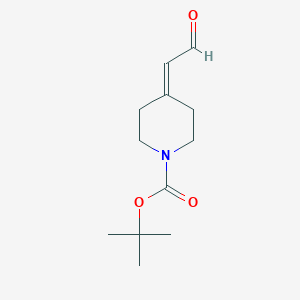
(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone
Vue d'ensemble
Description
4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone, also known as AF-PPM, is a novel fluorinated piperidine derivative with potential applications in drug discovery. AF-PPM has been studied for its synthesis, mechanism of action, and biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Novel Derivatives and Agonist Activity
A study by Vacher et al. (1999) aimed to improve the oral bioavailability of a novel class of 5-HT1A receptor agonists, which includes derivatives of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone. Incorporation of a fluorine atom into the beta-position to the amino function in the side chain led to analogs with enhanced and long-lasting 5-HT1A agonist activity after oral administration. These derivatives bound with higher affinity and selectivity to 5-HT1A receptors and showed potent antidepressant potential in the forced swimming test (FST) in rats, suggesting their significant role in developing new antidepressant therapies (Vacher et al., 1999).
Radiosynthesis and In Vivo Evaluation
Blanckaert et al. (2005) reported the synthesis, radiolabelling, and preliminary in vivo evaluation of [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with SPECT. The study highlights the compound's potential for brain imaging and studying neurotransmitter system disruptions related to psychiatric disorders (Blanckaert et al., 2005).
Antiproliferative and Structure Analysis
Prasad et al. (2018) synthesized a novel heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, and evaluated its antiproliferative activity. The structure was confirmed through various spectroscopic methods and X-ray diffraction studies. This compound was found to have significant antiproliferative activity, demonstrating its potential as a chemotherapeutic agent (Prasad et al., 2018).
Analgesia and Neuropathic Pain Treatment
Deseure et al. (2002) studied the effects of the 5-HT(1A) receptor agonists, including F 13640, on responsiveness to stimulation after chronic constriction injury. The results suggest that 5-HT(1A) receptor agonists like F 13640 offer a new mechanism for central analgesia, potentially encompassing trigeminal neuropathic pain treatment (Deseure et al., 2002).
Synthesis and Antileukemic Activity
Vinaya et al. (2011) explored the anticancer effect of piperidine framework derivatives, synthesizing several compounds with potent antiproliferative activity against human leukemia cells. This study underscores the potential of such derivatives in developing new anticancer drugs (Vinaya et al., 2011).
Propriétés
IUPAC Name |
(4-amino-2-fluorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXZNNRFLMEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















